3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in drug development due to their structural similarity to purines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is known for its high yield and simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and anticancer properties.
Industry: It is used in the development of chemiluminescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one: Known for its chemiluminescent properties.
Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives: Studied for their antimicrobial activities.
Uniqueness
3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
787591-15-5 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4O/c1-15-13-14-17-9-11(18(14)8-7-16-13)10-5-3-4-6-12(10)19-2/h3-9H,1-2H3,(H,15,16) |
InChI Key |
GBEWWOWQDBKNNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC |
Origin of Product |
United States |
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